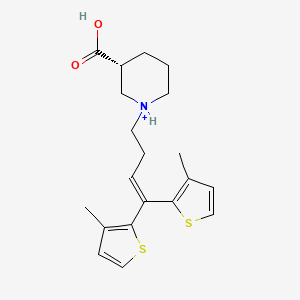
Tiagabine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiagabine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of tiagabine. It is a conjugate acid of a tiagabine.
Aplicaciones Científicas De Investigación
Epilepsy Treatment
Tiagabine is primarily approved for the treatment of partial seizures in patients with epilepsy. Clinical trials have demonstrated its effectiveness as an adjunctive therapy for patients with refractory complex partial seizures. A randomized controlled trial involving 297 patients showed a significant reduction in seizure frequency with doses ranging from 32 mg to 56 mg per day compared to placebo .
| Study | Dose | Seizure Reduction |
|---|---|---|
| Randomized Trial (N=297) | 32-56 mg/day | Significant reduction in seizure frequency |
Bipolar Disorder
Recent case studies have explored Tiagabine's potential as an augmenting agent in treating refractory bipolar disorder. In one report, a patient with a long history of bipolar disorder experienced significant mood stabilization after switching to Tiagabine from quetiapine. The patient reported improved mood, energy levels, and cognitive function .
| Case Study | Initial Treatment | Outcome with Tiagabine |
|---|---|---|
| Ms. A (46 years) | Quetiapine + Lamotrigine | Improved mood and stability |
Neuroprotection
Research indicates that Tiagabine may possess neuroprotective properties, particularly against neurotoxic agents such as MPTP, which is used to model Parkinson's disease. In animal studies, Tiagabine pre-treatment significantly reduced dopaminergic neuron loss and microglial activation following MPTP administration, suggesting it may help preserve neuronal integrity in neurodegenerative conditions .
| Study | Model | Effect of Tiagabine |
|---|---|---|
| MPTP Model (Parkinson's Disease) | Mouse Study | Reduced neuron loss and microglial activation |
Pharmacological Profile
Tiagabine exhibits a unique pharmacokinetic profile; it does not induce or inhibit hepatic metabolism significantly and has predictable pharmacokinetics . This characteristic makes it suitable for combination therapy with other antiepileptic drugs without substantial drug-drug interactions.
Structural Insights
Recent structural studies using cryo-electron microscopy have elucidated the binding mechanism of Tiagabine to GABA transporter 1. These findings reveal that Tiagabine locks the transporter in an inward-open conformation, preventing GABA reuptake and enhancing synaptic GABA levels .
Análisis De Reacciones Químicas
Metabolic Pathways
Tiagabine(1+) undergoes hepatic metabolism via two major pathways:
| Pathway | Enzyme Involved | Metabolite | Activity |
|---|---|---|---|
| Thiophene oxidation | CYP3A4 | 5-oxo-tiagabine | Inactive |
| Glucuronidation | UGT isoforms | Tiagabine-glucuronide | Inactive |
-
Key Findings :
Pharmacokinetic Interactions
Tiagabine(1+) exhibits distinct pharmacokinetic properties influenced by enzyme-inducing drugs:
| Parameter | Non-Induced Patients | Enzyme-Induced Patients |
|---|---|---|
| Elimination Half-life | 7–9 hours | 2–5 hours |
| Systemic Clearance | 109 mL/min | ~60% higher |
| Protein Binding | 96% (albumin/α1-acid glycoprotein) | Unchanged |
-
Critical Interactions :
Stability and Degradation
-
pH Sensitivity : Protonation occurs at physiological pH (7.4), stabilizing the cationic form .
-
Photodegradation : No data from provided sources; stability under light not explicitly studied.
-
Thermal Stability : Maintains integrity at room temperature; degradation studies not detailed in literature .
Binding and Selectivity
Tiagabine(1+) demonstrates high specificity for GABA transporters:
| Target | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| GAT-1 (GABA Transporter 1) | 16.98 nM | >400× vs. other receptors |
-
Receptor Cross-Reactivity : Minimal interaction with histamine H1, serotonin 5HT1B, and benzodiazepine receptors at clinically relevant concentrations .
Excretion Pathways
Propiedades
Fórmula molecular |
C20H26NO2S2+ |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/p+1/t16-/m1/s1 |
Clave InChI |
PBJUNZJWGZTSKL-MRXNPFEDSA-O |
SMILES isomérico |
CC1=C(SC=C1)C(=CCC[NH+]2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C |
SMILES canónico |
CC1=C(SC=C1)C(=CCC[NH+]2CCCC(C2)C(=O)O)C3=C(C=CS3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















